molecular formula C13H14N2O2 B8595762 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No. B8595762
M. Wt: 230.26 g/mol
InChI Key: NTNUTDMPEVEYBJ-UHFFFAOYSA-N
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Patent
US06734306B2

Procedure details

To a stirred suspension of LiAlH4 (1.37 g, 36.1 mmol) in dry Et2O (23 mL) was added a solution of 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (2.74 g, 11.9 mmol) in dry Et2O (27.5 mL) dropwise at 0° C. Then the mixture was refluxed for 46 h. After cooling down, the mixture was quenched with H2O (1.4 mL), 15% aq. NaOH (1.4 mL) and H2O (4.1 mL) successively, filtered through celite. The filtrate was concentrated in vacuo to provide a product (2.3 g, 96%) as a yellow oil. This product was used for the next reaction without purification.
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Name
Quantity
27.5 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([N:14]1[C:20](=O)[CH:19]2[NH:22][CH:16]([CH2:17][CH2:18]2)[C:15]1=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CCOCC>[CH2:7]([N:14]1[CH2:20][CH:19]2[NH:22][CH:16]([CH2:17][CH2:18]2)[CH2:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
23 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.74 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2CCC(C1=O)N2)=O
Name
Quantity
27.5 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was refluxed for 46 h
Duration
46 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with H2O (1.4 mL), 15% aq. NaOH (1.4 mL) and H2O (4.1 mL) successively
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)N2
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.